5-Bromo-2-(trifluoromethyl)benzenethiol
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Overview
Description
5-Bromo-2-(trifluoromethyl)benzenethiol: is an organosulfur compound with the molecular formula C7H4BrF3S and a molecular weight of 257.07 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a thiol group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(trifluoromethyl)benzenethiol typically involves the bromination of 2-(trifluoromethyl)benzenethiol. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Bromo-2-(trifluoromethyl)benzenethiol can undergo oxidation reactions to form sulfonyl derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Substituted benzenethiol derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-2-(trifluoromethyl)benzenethiol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of halogenated thiols on biological systems. It can be used to modify proteins and enzymes, providing insights into their structure and function .
Medicine: Its unique chemical properties make it a valuable tool for designing molecules with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(trifluoromethyl)benzenethiol involves its interaction with molecular targets such as proteins and enzymes. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications in their structure and function. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .
Comparison with Similar Compounds
2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: This compound has a similar structure but contains a sulfonyl chloride group instead of a thiol group.
2-(Trifluoromethyl)benzenethiol: This compound lacks the bromine atom but retains the trifluoromethyl and thiol groups.
Uniqueness: 5-Bromo-2-(trifluoromethyl)benzenethiol is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties. The combination of these functional groups enhances its reactivity and makes it a versatile compound for various applications .
Properties
IUPAC Name |
5-bromo-2-(trifluoromethyl)benzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3S/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRQIJQMWFOBTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)S)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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